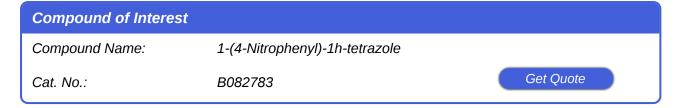


Unveiling the Crystal Structure of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1-(4-Nitrophenyl)-1H-tetrazole**, an organic compound of interest in medicinal chemistry and materials science. This document details its crystallographic parameters, provides a plausible experimental protocol for its synthesis and crystallization, and outlines a general characterization workflow.

Crystallographic Data

The crystal structure of **1-(4-Nitrophenyl)-1H-tetrazole** has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7237193.[1] The key crystallographic parameters are summarized in the table below for easy reference and comparison.



Parameter	Value
Chemical Formula	C7H5N5O2
Molecular Weight	191.15 g/mol [1]
Crystal System	Monoclinic
Space Group	P 1 21/c 1[1]
a	7.2094 Å[1]
b	7.7337 Å[1]
С	14.2011 Å[1]
α	90°[1]
β	93.215°[1]
У	90°[1]
Volume	790.5 ų
Z	4[1]
Calculated Density	1.605 g/cm ³
R-factor	0.0455[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and crystallization of **1-(4-Nitrophenyl)-1H-tetrazole** is not readily available in the reviewed literature, a robust procedure can be constructed based on established methods for the synthesis of **1-**substituted tetrazoles. The following protocols are based on the well-documented reaction of anilines with triethyl orthoformate and sodium azide, and general recrystallization techniques.

Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

This synthesis is a one-pot reaction involving the cyclization of 4-nitroaniline with sodium azide and triethyl orthoformate.



Materials:

- 4-Nitroaniline
- · Triethyl orthoformate
- Sodium azide (Caution: Highly toxic and explosive)
- Glacial acetic acid (catalyst)
- Ethanol
- · Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and glacial acetic acid (catalytic amount).
- Heat the mixture to reflux and add sodium azide (1.5 equivalents) portion-wise over 30 minutes. Extreme caution should be exercised when handling sodium azide.
- Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly adding water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).



- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Crystallization

Single crystals of **1-(4-Nitrophenyl)-1H-tetrazole** suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.

Materials:

- Crude 1-(4-Nitrophenyl)-1H-tetrazole
- Ethanol (or other suitable solvent like methanol or acetone)

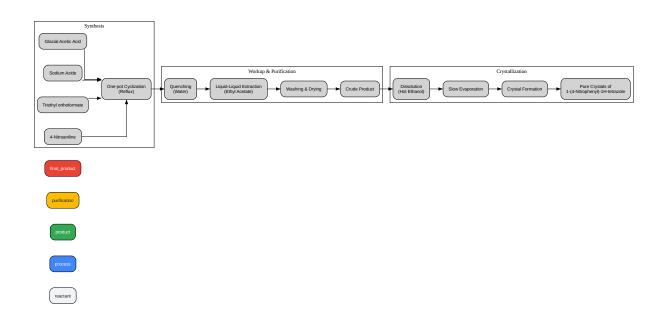
Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Gravity filter the hot solution to remove any insoluble impurities.
- Cover the beaker with a watch glass or perforated parafilm and allow the solution to cool slowly to room temperature.
- For optimal crystal growth, the solution can be left undisturbed for several days to allow for slow evaporation of the solvent.
- Once crystals have formed, isolate them by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and crystallization of **1-(4-Nitrophenyl)-1H-tetrazole**.





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Caption: Experimental workflow for the synthesis and crystallization of **1-(4-Nitrophenyl)-1H-tetrazole**.

Characterization

The synthesized and crystallized **1-(4-Nitrophenyl)-1H-tetrazole** should be characterized to confirm its identity and purity. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[2]
- Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the data presented in this guide.

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